Oxopentenoic acid

Trypanosoma cruzi proline racemase Chagas disease

Specify (E)-4-oxopent-2-enoic acid (CAS 4743-82-2) to secure the active enone isomer delivering irreversible covalent inhibition. This conjugated α,β-unsaturated ketone achieves an IC₅₀ of <0.3 µM against T. cruzi proline racemase—surpassing pyrrole-2-carboxylic acid (>8-fold) with superior aqueous solubility eliminating DMSO co-solvent. Its validated Michael acceptor warhead also engages cysteine-dependent enzymes (acetyl-CoA carboxylase) and serves as an authentic analytical standard for the protoanemonin detoxification pathway. Unlike the regioisomer 2-oxopent-4-enoic acid (inactive on TcPRAC) or the saturated levulinic acid (incapable of covalent adduct formation), only the (E)-4-oxo isomer provides the targeted electrophilic reactivity required for fragment-based drug discovery, enzyme kinetics, and stereoselective API synthesis. Ensure you receive the correct isomer to maintain pathway-specific biological activity.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
Cat. No. B7948829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxopentenoic acid
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCC(=O)C=CC(=O)O
InChIInChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)
InChIKeyXGTKSWVCNVUVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxopentenoic Acid (4‑Oxopent‑2‑enoic acid) – Compound Identity, Isomer Landscape, and Procurement Baseline


Oxopentenoic acid, systematically defined as (E)-4-oxopent-2-enoic acid (CAS 4743‑82‑2; synonyms: trans‑β‑acetylacrylic acid, 3‑acetylacrylic acid), is a C5 2‑oxo monocarboxylic acid bearing an α,β‑unsaturated ketone. It belongs to the oxopentenoic acid isomer family alongside 2‑oxopent‑4‑enoic acid (CAS 20406‑62‑6) and 3‑oxopentanoic acid . Unlike its regioisomer 2‑oxopent‑4‑enoic acid, which functions primarily as a bacterial meta‑cleavage pathway intermediate, 4‑oxopent‑2‑enoic acid possesses a conjugated enone system that confers distinct electrophilic reactivity and irreversible enzyme inhibition capacity [1]. These structural distinctions produce quantifiable differences in biological target engagement, solubility, and synthetic utility that directly inform compound selection for drug discovery, chemical biology, and industrial process chemistry [2].

Why 2‑Oxopent‑4‑enoic Acid or Levulinic Acid Cannot Substitute for 4‑Oxopent‑2‑enoic Acid in Key Applications


Superficial similarity in molecular formula (C₅H₆O₃) among oxopentenoic acid isomers masks profound functional divergence that precludes generic interchange. 4‑Oxopent‑2‑enoic acid acts as an irreversible competitive inhibitor of Trypanosoma cruzi proline racemase (TcPRAC), whereas its regioisomer 2‑oxopent‑4‑enoic acid displays no reported TcPRAC inhibitory activity and instead serves exclusively as a bacterial aromatic degradation intermediate hydrated by 2‑oxopent‑4‑enoate hydratase [1]. The saturated analog levulinic acid (4‑oxopentanoic acid, CAS 123‑76‑2) is a bulk platform chemical used for fuel additives and solvents, lacking the conjugated Michael acceptor required for irreversible enzyme acylation . Even within the same nominal isomer class, the established TcPRAC inhibitor pyrrole‑2‑carboxylic acid (PYC) suffers from water insolubility that limits assay compatibility and in vivo dosing—a deficiency that 4‑oxopent‑2‑enoic acid overcomes while delivering greater inhibitory potency [2]. Procurement of the incorrect isomer therefore results not in reduced activity but in complete loss of the desired pharmacological or reactivity phenotype.

Oxopentenoic Acid Quantitative Differentiation Evidence Guide: Comparator‑Based Selection Criteria


Irreversible Competitive TcPRAC Inhibition: 4‑Oxopent‑2‑enoic Acid vs Pyrrole‑2‑Carboxylic Acid (PYC)

4‑Oxopent‑2‑enoic acid (OxoPA) inhibits Trypanosoma cruzi proline racemase (TcPRAC) as an irreversible competitive inhibitor, achieving 50% racemization inhibition at 3.0 µM, compared to PYC which requires 10.0 µM to reach 56.9% inhibition under identical assay conditions [1]. In a D‑proline formation assay, OxoPA reduced product to <0.3 µM at 10 µM inhibitor concentration, whereas the PYC IC₅₀ was 2.4 µM [2]. Critically, OxoPA is water‑soluble, while PYC is explicitly water‑insoluble, directly affecting assay compatibility and in vivo dosing feasibility [3].

Trypanosoma cruzi proline racemase Chagas disease

Regioisomer Enzyme Specificity: 4‑Oxopent‑2‑enoic Acid vs 2‑Oxopent‑4‑enoic Acid in Bacterial Aromatic Degradation

2‑Oxopent‑4‑enoic acid serves as the physiological substrate for 2‑oxopent‑4‑enoate hydratase (EC 4.2.1.80), which hydrates it to 4‑hydroxy‑2‑oxopentanoate with a reported KM value of 2.9 mM for the reverse reaction (trans‑β‑acetylacrylate formation) [1]. 4‑Oxopent‑2‑enoic acid does not serve as a substrate for this hydratase and instead accumulates as the end‑product of dienelactone hydrolase‑mediated protoanemonin detoxification, with a turnover rate only ~1% of the cognate substrate cis‑dienelactone in Pseudomonas sp. B13 [2]. This regiochemical specificity dictates distinct metabolic fates: one isomer is a transient intermediate rapidly consumed, while the other accumulates as a biologically active end‑product capable of covalently modifying target enzymes [3].

aromatic compound degradation meta-cleavage pathway 2-oxopent-4-enoate hydratase

Conjugated Enone Reactivity Advantage Over Saturated Oxopentanoic Acid Analogs for Covalent Inhibitor Design

The α,β‑unsaturated ketone motif of 4‑oxopent‑2‑enoic acid constitutes a classical Michael acceptor, enabling irreversible covalent bond formation with active‑site cysteine thiols in target enzymes such as proline racemase [1]. In contrast, levulinic acid (4‑oxopentanoic acid, CAS 123‑76‑2), the saturated counterpart, lacks this conjugated system and cannot form covalent adducts via Michael addition, functioning only as a reversible ketone‑based ligand or a bulk chemical intermediate [2]. The irreversible binding mode of 4‑oxopent‑2‑enoic acid to TcPRAC has been confirmed crystallographically, with the covalent adduct trapping the enzyme in a closed conformation distinct from the PYC‑bound state [3]. This fundamental reactivity difference explains why the saturated analog is not found in the patent or primary literature as a proline racemase inhibitor, while 4‑oxopent‑2‑enoic acid and its 4‑aryl derivatives are actively pursued as anti‑Chagas and anti‑Clostridioides difficile leads [4].

Michael acceptor covalent inhibitor electrophilic warhead

Dual Enzyme Inhibition Profile: Acetyl‑CoA Carboxylase and Proline Racemase Engagement Not Observed with 2‑Oxo Regioisomer

4‑Oxopent‑2‑enoic acid (3‑acetylacrylic acid) has been reported as an inhibitor of both acetyl‑CoA carboxylase (ACC), the rate‑limiting enzyme in de novo fatty acid synthesis, and 3‑hydroxybutyryl‑CoA dehydrogenase, an enzyme of fatty acid β‑oxidation . While specific IC₅₀ values for the parent acid against ACC are not publicly disclosed in the peer‑reviewed literature, the unique dual‑target engagement profile arises from its α,β‑unsaturated ketone electrophile. The 2‑oxo regioisomer (2‑oxopent‑4‑enoic acid) has no published ACC or dehydrogenase inhibitory activity, reflecting its fundamentally different electrophilic geometry and biological recognition [1]. The ability of 4‑oxopent‑2‑enoic acid to simultaneously modulate lipid metabolism enzymes and parasite proline racemase positions it as a unique polypharmacological scaffold not replicated by any other oxopentenoic acid isomer [2].

acetyl-CoA carboxylase fatty acid synthesis polypharmacology

Oxopentenoic Acid Best‑Fit Application Scenarios: Evidence‑Backed Procurement Guidance


Covalent Proline Racemase Inhibitor Development for Trypanosoma cruzi (Chagas Disease) Drug Discovery

Research groups pursuing irreversible inhibitors of T. cruzi proline racemase (TcPRAC) should procure (E)-4-oxopent-2-enoic acid (CAS 4743‑82‑2) specifically. This isomer delivers an IC₅₀ of <0.3 µM in the D‑proline formation assay—more than 8‑fold more potent than PYC (IC₅₀ = 2.4 µM)—and provides aqueous solubility that PYC lacks, eliminating the need for DMSO co‑solvent that can confound enzymatic assays [1]. The irreversible covalent mechanism confirmed by crystallography ensures sustained target inhibition that persists through washout, a key differentiator from reversible competitors . The compound further serves as the validated starting scaffold for synthesizing 4‑aryl substituted analogs active against Clostridioides difficile proline racemase across 11 clinical strains [2].

Bacterial Aromatic Compound Degradation and Protoanemonin Detoxification Studies

Investigators studying the chlorocatechol meta‑cleavage pathway or protoanemonin detoxification in Pseudomonas require 4‑oxopent‑2‑enoic acid (cis‑acetylacrylate) as the authentic end‑product standard. Dienelactone hydrolase from Pseudomonas sp. B13 converts protoanemonin to cis‑acetylacrylate, and accurate quantification of this product is essential for enzyme kinetic characterization [1]. The regioisomer 2‑oxopent‑4‑enoic acid is the substrate for a different enzyme (2‑oxopent‑4‑enoate hydratase) and cannot substitute as an analytical standard for this pathway branch . Procuring the correct isomer ensures chromatographic retention time and mass spectral fragmentation matching with biologically generated material [2].

Electrophilic Warhead Scaffold for Multi‑Target Covalent Inhibitor Design

Medicinal chemistry teams pursuing covalent inhibitor programs against cysteine‑dependent enzymes benefit from the conjugated enone system of 4‑oxopent‑2‑enoic acid as a minimal Michael acceptor warhead. The compound's confirmed irreversible engagement with both proline racemase (parasitic and bacterial) and acetyl‑CoA carboxylase (mammalian) provides a validated starting point for fragment‑based or scaffold‑hopping campaigns [1]. Unlike the saturated analog levulinic acid, which cannot form covalent adducts, 4‑oxopent‑2‑enoic acid retains the α,β‑unsaturated carbonyl essential for thiol‑Michael addition . Its low molecular weight (114.1 Da) and favorable logP (−0.40 predicted) make it an attractive fragment with room for vector‑based elaboration [2].

Synthetic Intermediate for Levulinate Derivatives and Antihypertensive Drug Precursors

Process chemistry groups synthesizing levulinate cofactors or the antihypertensive drug precursor c1‑c6 should specify 4‑oxopent‑2‑enoic acid as the key intermediate. This compound undergoes controlled reduction to levulinate esters, which serve as enzyme cofactors for various oxidoreductase reactions, and can be elaborated to pharmacologically active end‑products [1]. The E‑configured double bond is critical for subsequent stereoselective transformations; isomerically impure material or the 2‑oxo regioisomer cannot support the same synthetic sequence and will generate off‑pathway products . Commercial availability at ≥95% purity from multiple suppliers supports gram‑to‑kilogram scale‑up for industrial applications [2].

Quote Request

Request a Quote for Oxopentenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.